Tributyl(iodomethyl)stannane

Catalog No.
S728630
CAS No.
66222-29-5
M.F
C13H29ISn
M. Wt
431 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyl(iodomethyl)stannane

CAS Number

66222-29-5

Product Name

Tributyl(iodomethyl)stannane

IUPAC Name

tributyl(iodomethyl)stannane

Molecular Formula

C13H29ISn

Molecular Weight

431 g/mol

InChI

InChI=1S/3C4H9.CH2I.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H2;

InChI Key

XEKIDGIZQAEOKB-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)CI

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CI

Precursor for α-Functionalized Organometallics:

Tributyl(iodomethyl)stannane serves as a valuable precursor for the synthesis of α-functionalized organometallic compounds. This functionality refers to the presence of a functional group (like alcohols, amines, or carbonyls) directly bonded to the carbon atom adjacent to the metal center (tin in this case). The C-I bond of tributyl(iodomethyl)stannane readily undergoes nucleophilic substitution reactions with various nucleophiles, enabling the introduction of diverse functional groups at the α-position. This approach offers a versatile strategy for the construction of complex organic molecules with specific functionalities.

Reagent for Tin-Lithium Exchange:

Tributyl(iodomethyl)stannane participates in tin-lithium exchange reactions, where one of the butyl groups bonded to the tin atom is replaced by a lithium atom. The resulting lithium methylstannane intermediate serves as a highly reactive nucleophile, finding applications in various organic transformations. Notably, it is employed in [2,3]-sigmatropic Wittig rearrangements, a reaction sequence involving the rearrangement of carbon-carbon double bonds and the formation of new carbon-carbon bonds.

Synthesis of Functionalized N-Heterocycles:

Tributyl(iodomethyl)stannane plays a crucial role in the synthesis of functionalized N-heterocycles, which are organic compounds containing a ring structure with at least one nitrogen atom. The C-I bond of the molecule reacts with nucleophilic N-heterocycles, enabling the introduction of a methyl group at a specific position on the ring. This approach facilitates the preparation of diverse functionalized N-heterocycles with potential applications in medicinal chemistry and materials science.

Tributyl(iodomethyl)stannane is an organotin compound with the molecular formula C13_{13}H29_{29}ISn. It features a tributyl group attached to a carbon that is bonded to an iodine atom. This compound is primarily utilized as a reagent in organic synthesis, particularly in the formation of more reactive nucleophiles through tin-lithium exchange reactions . It is noted for its toxicity, being harmful if swallowed or in contact with skin .

  • Stille Coupling: This reaction involves the coupling of organotin compounds with organic halides to form carbon-carbon bonds. Tributyl(iodomethyl)stannane can serve as a coupling partner in these reactions, facilitating the formation of complex organic molecules .
  • 1,3-Dipolar Cycloaddition: The compound reacts with diazomethane and phenylazide to yield various cycloadducts, showcasing its utility in synthesizing heterocyclic compounds .
  • Formation of Carbenium Ions: Under certain conditions, tributyl(iodomethyl)stannane can fragment to generate carbenium ions, which are valuable intermediates in organic synthesis .

Tributyl(iodomethyl)stannane can be synthesized through various methods:

  • From Tributyl(chloromethyl)stannane: A common approach involves the reaction of tributyl(chloromethyl)stannane with sodium iodide. The chloromethyl derivative undergoes nucleophilic substitution, replacing the chlorine atom with iodine to yield tributyl(iodomethyl)stannane .
  • Direct Halogenation: Another method involves direct halogenation of tributylstannane using iodine under controlled conditions to introduce the iodomethyl group.

Tributyl(iodomethyl)stannane finds applications in multiple areas:

  • Organic Synthesis: It is primarily used as a reagent for generating reactive intermediates, facilitating various coupling reactions and cycloadditions .
  • Material Science: The compound may be utilized in the development of organotin polymers and materials due to its unique properties.

Several compounds share structural similarities with tributyl(iodomethyl)stannane. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
TributylstannaneC12_{12}H27_{27}SnUsed as a reducing agent and stabilizer in organic synthesis.
Tributyltin chlorideC12_{12}H27_{27}ClSnCommonly used in Stille coupling; less toxic than iodomethyl variant.
Trimethylsilyl iodideC3_{3}H9_{9}ISiUtilized for silylation reactions; smaller size affects reactivity.
Diphenyltin dichlorideC12_{12}H10_{10}Cl2_2SnExhibits different reactivity patterns due to phenyl groups.

Tributyl(iodomethyl)stannane is unique among these compounds due to its specific iodine functionality, which enhances its reactivity in nucleophilic substitutions and coupling reactions, making it particularly valuable in synthetic organic chemistry.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-15
Vo et al. SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes. Nature Chemistry, doi: 10.1038/nchem.1878, published online 2 March 2014 http://www.nature.com/nchem

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